molecular formula C17H19N3O2 B7509313 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide

1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide

Cat. No. B7509313
M. Wt: 297.35 g/mol
InChI Key: PKKMBLJUSHYJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in gene expression and are involved in various cellular processes, including cell growth, differentiation, and apoptosis. JNJ-26481585 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer and other diseases.

Mechanism of Action

1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide inhibits the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects
1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. It has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the type of cancer or disease being studied.

Future Directions

There are several future directions for the study of 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide and its potential applications in various diseases.

Synthesis Methods

The synthesis of 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide involves several steps, including the reaction of 4-bromo-1-nitrobenzene with pyrrolidine and subsequent reduction of the resulting nitro compound to an amine. The amine is then coupled with 2-bromo-N-methylpyrrole-1-carboxamide, followed by deprotection to obtain the final product.

Scientific Research Applications

1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In preclinical studies, 1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

1-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-19-10-4-5-15(19)16(21)18-14-8-6-13(7-9-14)17(22)20-11-2-3-12-20/h4-10H,2-3,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMBLJUSHYJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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